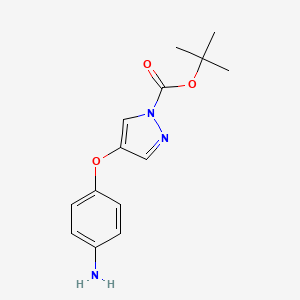
tert-Butyl 4-(4-aminophenoxy)-1H-pyrazole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-(4-aminophenoxy)-1H-pyrazole-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a tert-butyl group, an aminophenoxy group, and a pyrazole ring, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of tert-Butyl 4-(4-aminophenoxy)-1H-pyrazole-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Iodination: The starting material, 2-tert-butylaniline, undergoes iodination to introduce an iodine atom.
Acetyl Protection: The iodinated product is then protected using an acetyl group.
Coupling Reaction: The protected intermediate is coupled with 4,4′-oxydiphenol to form the desired product.
Deacetylation: Finally, the acetyl group is removed to yield this compound.
Analyse Chemischer Reaktionen
tert-Butyl 4-(4-aminophenoxy)-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminophenoxy group can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Coupling Reactions: The pyrazole ring can undergo coupling reactions with various electrophiles to form new C-C or C-N bonds.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-(4-aminophenoxy)-1H-pyrazole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-(4-aminophenoxy)-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminophenoxy group can form hydrogen bonds with target proteins, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 4-(4-aminophenoxy)-1H-pyrazole-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: This compound also contains a tert-butyl group and an amino group, but features a piperidine ring instead of a pyrazole ring.
4-(4-Aminophenoxy)phenyl derivatives: These compounds share the aminophenoxy group but differ in the other substituents attached to the phenyl ring.
The unique combination of the tert-butyl group, aminophenoxy group, and pyrazole ring in this compound makes it distinct and valuable for various applications.
Eigenschaften
Molekularformel |
C14H17N3O3 |
|---|---|
Molekulargewicht |
275.30 g/mol |
IUPAC-Name |
tert-butyl 4-(4-aminophenoxy)pyrazole-1-carboxylate |
InChI |
InChI=1S/C14H17N3O3/c1-14(2,3)20-13(18)17-9-12(8-16-17)19-11-6-4-10(15)5-7-11/h4-9H,15H2,1-3H3 |
InChI-Schlüssel |
MUOAROFKIXDHJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C=C(C=N1)OC2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4'-Isopropyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B13725099.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(Z)-2-(2-nitrophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B13725101.png)
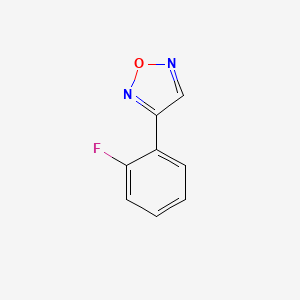

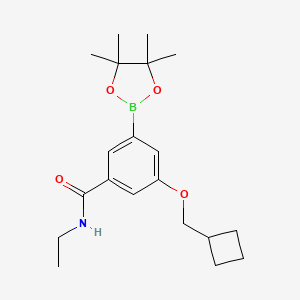
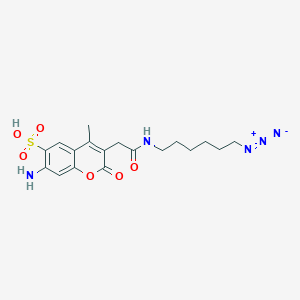
![Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]-2-butenoate](/img/structure/B13725136.png)
![{2-[4-(3-Acetyl-phenyl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B13725139.png)
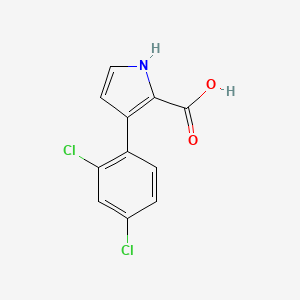
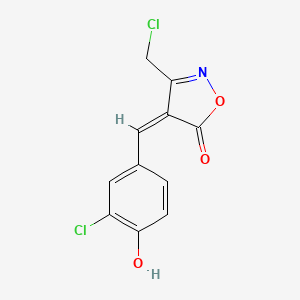
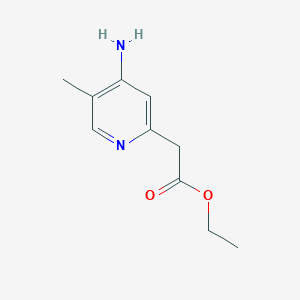
![2-Amino-3-[4-[4-(2-amino-2-carboxyethyl)phenyl]phenyl]propanoic acid](/img/structure/B13725166.png)
![N-methyl-2-{[(oxan-4-yl)methyl]amino}acetamide](/img/structure/B13725172.png)
![Methyl 2-(cyclobutylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate](/img/structure/B13725177.png)
